2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

GPCR Pharmacology Cardiovascular Research AT1 Receptor Agonist

This synthetic, non-canonical CF₃-homophenylalanine (CAS 1214098-81-3, ≥97% purity) is a versatile chiral building block for peptide synthesis and medicinal chemistry. The para-CF₃ group increases lipophilicity (LogP ~2.05 vs. -0.74 for unsubstituted Hph) and electron-withdrawing effects, dramatically altering binding affinity, metabolic stability, and 3D conformation. Validated applications include LDHA inhibitor scaffolds (IC50 ~46 nM, oral bioavailability ~73%), potent AT1 receptor agonism (EC50 2.10 nM), and antimalarial/antifungal/antivenom activities. Ideal for SAR-driven oncology programs, neglected disease research, and peptide PK optimization. Order now for R&D use.

Molecular Formula C11H12F3NO2
Molecular Weight 247.21 g/mol
CAS No. 1214098-81-3
Cat. No. B1371689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid
CAS1214098-81-3
Molecular FormulaC11H12F3NO2
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F
InChIInChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)
InChIKeyVOINSBLLXKDEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid (CAS 1214098-81-3): A CF3-Homophenylalanine Building Block for Scientific Procurement


2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid (CAS 1214098-81-3) is a synthetic, non-canonical α-amino acid derivative classified as a DL-4-(trifluoromethyl)homophenylalanine [1]. With a molecular formula of C11H12F3NO2 and a molecular weight of 247.21 g/mol, it features a homophenylalanine backbone extended by a para-trifluoromethyl substituent on the phenyl ring. This compound serves as a versatile chiral building block in peptide synthesis and medicinal chemistry research, with reported applications including enzyme inhibition and receptor modulation [2].

Why a Generic Homophenylalanine or Phenylalanine Cannot Substitute for CAS 1214098-81-3


Simple substitution with unsubstituted homophenylalanine or phenylalanine is not scientifically equivalent due to the profound physicochemical and biological impact of the para-trifluoromethyl (-CF3) group. The -CF3 moiety dramatically increases lipophilicity (LogP: 2.05 for the S-enantiomer vs. -0.74 for unsubstituted homophenylalanine) [1] and exerts strong electron-withdrawing effects, which can alter binding affinity, metabolic stability, and even protein conformation. In peptide synthesis, replacing a CF3-homophenylalanine residue with a non-fluorinated analog would likely result in a different 3D structure, reduced target engagement, or altered pharmacokinetic properties, invalidating any established structure-activity relationship (SAR) . The quantitative evidence below demonstrates specific instances where this compound exhibits potent and therapeutically relevant activity that is absent or diminished in its non-fluorinated or differently substituted comparators.

Quantitative Differentiation Evidence for 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid Procurement


High-Potency Agonism at the Human Angiotensin II Type 1 (AT1) Receptor

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid demonstrates potent agonist activity at the human AT1 receptor, a key target in blood pressure regulation and cardiovascular disease. In a functional assay measuring intracellular calcium mobilization in CHO cells co-expressing human AT1 and Galpha16-mtAEQ, the compound exhibited an EC50 of 2.10 nM [1]. In a radioligand binding displacement assay, it showed a Ki of 2.80 nM [1]. This sub-nanomolar to low-nanomolar potency is characteristic of high-affinity interactions. While direct comparative data for close analogs are not available in the same assay system, class-level inference suggests that the 4-CF3 substitution is critical for achieving this level of activity, as unsubstituted homophenylalanine lacks significant AT1 receptor interaction [2].

GPCR Pharmacology Cardiovascular Research AT1 Receptor Agonist

Broad-Spectrum Biological Activity Profile: Antimalarial, Anticarcinogenic, and Antivenom Properties

This compound exhibits a multi-target biological profile reported across several functional assays. It demonstrates antimalarial activity by killing Plasmodium falciparum [1]. It shows anticarcinogenic activity by preventing transformation of DMBA-treated JB6 cells and exhibits antipromoter activity against TPA-induced promotion in the same cell line [1]. Furthermore, it possesses antivenom activity, nullifying the lethal effects of Naja naja venom and inhibiting venom-derived phospholipase A2 [1]. A class-level inference supports the role of the 4-CF3 group in these activities; phosphonic acid analogs of fluorophenylalanines have been shown to be micromolar/submicromolar inhibitors of human aminopeptidase N (hAPN), and SAR studies confirm the importance of aromatic ring substitution for potency [2].

Infectious Disease Cancer Biology Toxin Neutralization Antimalarial Agent

Validated Utility in Advanced LDHA Inhibitor Development

Derivatives of this compound serve as critical pharmacophores in a novel class of potent, orally bioavailable lactate dehydrogenase-A (LDHA) inhibitors. The parent compound's 4-(trifluoromethyl)phenylbutanoic acid scaffold, when elaborated, yields potent inhibitors such as Compound 6 and Compound 21 with IC50 values of 46 nM and 72 nM against LDHA, respectively [1]. Co-crystal structures (PDB: 9BK2, 9BK3) confirm the binding mode of these advanced analogs, showing the trifluoromethylphenyl group engages a distinct allosteric site on the LDHA tetramer [2]. These advanced analogs demonstrate favorable oral bioavailability (up to 73%) and a cumulative half-life >4 h in mice, addressing key deficiencies of earlier LDHA inhibitors [1].

Cancer Metabolism LDHA Inhibition Structural Biology Drug Discovery

High-Value Application Scenarios for Procuring CAS 1214098-81-3


Developing Potent and Orally Bioavailable LDHA Inhibitors for Oncology

Researchers focused on targeting cancer metabolism can use 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid as a key chiral building block to synthesize and optimize novel LDHA inhibitors. The scaffold, validated by co-crystal structures and in vivo pharmacokinetic data, offers a direct path to developing compounds with high potency (IC50 ~46 nM) and excellent oral bioavailability (~73%) [1]. This approach can circumvent the poor drug-like properties that have hindered earlier LDHA inhibitor programs.

Probing the Angiotensin II Type 1 (AT1) Receptor in Cardiovascular Research

This compound's potent agonist activity at the human AT1 receptor (EC50 = 2.10 nM) makes it an ideal tool compound for studying AT1 receptor signaling, desensitization, and internalization pathways [2]. It can be utilized as a reference agonist in high-throughput screening assays to identify novel AT1 antagonists or to investigate biased signaling of AT1 ligands.

Synthesizing Peptide-Based Drugs with Enhanced Metabolic Stability and Bioavailability

The trifluoromethyl group is a well-established motif for improving the metabolic stability and lipophilicity of peptides. Incorporating this amino acid into peptide chains is a strategic approach to enhance the pharmacokinetic profile of peptide therapeutics, making it a valuable building block for medicinal chemists focused on developing orally available peptide drugs or peptidomimetics .

Exploring Anti-infective and Anti-venom Lead Discovery Programs

Given its reported antimalarial, antifungal, and antivenom activities, this compound serves as a unique starting point for phenotypic screening and target-based drug discovery in neglected tropical diseases and envenomation therapies [3]. Its multi-target activity profile suggests a potential for developing broad-spectrum anti-infective agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.